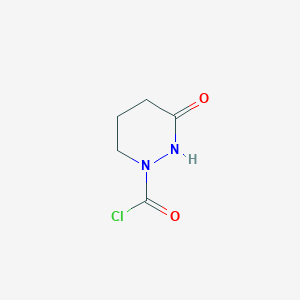![molecular formula C6H4ClN3O2S2 B13116501 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction involving an aldehyde or ketone, an activated nitrile, and a sulfur source. This reaction leads to the formation of 2-aminothiophenes, which can then be further modified to produce thienopyrimidines .
Industrial Production Methods
Industrial production of this compound may involve scalable and robust synthetic routes that ensure high yield and purity. The process often includes steps such as bromination, chlorination, and sulfonation, which are carried out under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom within the compound.
Coupling Reactions: Often used to attach different functional groups to the thienopyrimidine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to sulfoxides or sulfones .
Scientific Research Applications
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
- 2,4-Dichlorothieno[2,3-d]pyrimidine
Uniqueness
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClN3O2S2 |
|---|---|
Molecular Weight |
249.7 g/mol |
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H,(H2,8,11,12) |
InChI Key |
XUQRYTBROJANPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)




![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
